1,2-Diamino-2-methylpropane
Overview
Description
11Z,14Z,17Z-eicosatrienoic acid, also known as dihomo-α-linolenic acid, is a rare polyunsaturated fatty acid of the omega-3 series. It is characterized by three cis-double bonds at positions 11, 14, and 17. This compound is an essential fatty acid that plays a crucial role in various biological processes, including the inhibition of fatty acid elongation and desaturation reactions .
Scientific Research Applications
11Z,14Z,17Z-eicosatrienoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various eicosanoids and other bioactive lipids.
Biology: Studied for its role in cellular signaling and membrane structure.
Medicine: Investigated for its potential therapeutic effects in inflammatory diseases, cardiovascular diseases, and metabolic disorders.
Industry: Used in the production of dietary supplements and functional foods
Mechanism of Action
Target of Action
1,2-Diamino-2-methylpropane, also known as 2-Methyl-1,2-propanediamine , is a primary amine that can interact with various targets.
Mode of Action
The compound contains two amine groups, which are basic and can accept protons, making it a potential reactant in acid-base reactions . It can also undergo nucleophilic substitution reactions due to its nucleophilic nature . The C-N bond adjacent to the primary carbon of this compound can be selectively cleaved during an oxidative cyclization process .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other chemical species. For instance, its reactivity could be affected by the pH of the environment due to its basic nature .
Safety and Hazards
Future Directions
1,2-Diamino-2-methylpropane holds promise for use in the development of energy- and cost-efficient CO2 separations due to its unique cooperative adsorption mechanism . It could play a critical role in mitigating current greenhouse gas emissions and facilitating conversion to cleaner-burning and renewable fuels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11Z,14Z,17Z-eicosatrienoic acid typically involves the elongation and desaturation of precursor fatty acids. One common method is the conversion of dietary C-18 fatty acids to C-20 eicosanoid precursors through a series of enzymatic reactions. These reactions include the use of desaturases and elongases to introduce double bonds and extend the carbon chain .
Industrial Production Methods
Industrial production of 11Z,14Z,17Z-eicosatrienoic acid can be achieved through microbial fermentation. Saccharomyces cerevisiae, a type of yeast, is often used to produce this compound. The yeast is genetically engineered to express the necessary enzymes for the biosynthesis of 11Z,14Z,17Z-eicosatrienoic acid. The fermentation process is carried out under controlled conditions to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
11Z,14Z,17Z-eicosatrienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of hydroperoxides and other oxidation products.
Reduction: This reaction involves the addition of hydrogen to the compound, resulting in the saturation of double bonds.
Substitution: This reaction involves the replacement of one functional group with another, such as the substitution of a hydrogen atom with a halogen
Common Reagents and Conditions
Common reagents used in the reactions of 11Z,14Z,17Z-eicosatrienoic acid include:
Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Halogenating agents: Such as bromine and chlorine
Major Products Formed
The major products formed from the reactions of 11Z,14Z,17Z-eicosatrienoic acid include:
Hydroperoxides: Formed during oxidation reactions.
Saturated fatty acids: Formed during reduction reactions.
Halogenated fatty acids: Formed during substitution reactions
Comparison with Similar Compounds
11Z,14Z,17Z-eicosatrienoic acid is unique among polyunsaturated fatty acids due to its specific structure and biological activity. Similar compounds include:
Eicosapentaenoic acid (EPA): Another omega-3 fatty acid with five double bonds.
Docosahexaenoic acid (DHA): An omega-3 fatty acid with six double bonds.
Arachidonic acid (AA): An omega-6 fatty acid with four double bonds
Compared to these similar compounds, 11Z,14Z,17Z-eicosatrienoic acid has distinct effects on cellular signaling and metabolism, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
2-methylpropane-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2/c1-4(2,6)3-5/h3,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCJOXGBLDJWRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10230896 | |
Record name | 1,2-Propanediamine, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10230896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
811-93-8 | |
Record name | 1,2-Diamino-2-methylpropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=811-93-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Propanediamine, 2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000811938 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 811-93-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17717 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-Propanediamine, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10230896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylpropylenediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.250 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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